P7C3-A20 is a potent neuroprotective compound belonging to the class of aminopropyl carbazole chemicals. It has garnered attention for its ability to promote neurogenesis and protect neurons from apoptosis, particularly in the context of traumatic brain injury. The compound is a modified analog of the original P7C3, with improved efficacy and safety profiles.
The development of P7C3-A20 stemmed from research aimed at discovering small molecules that enhance neurogenesis in the adult hippocampus. Initial studies identified the parent compound P7C3, which exhibited significant neuroprotective properties. Subsequent modifications led to the creation of P7C3-A20, which substitutes a fluorine atom for a hydroxyl group in the linker region, thereby enhancing its pharmacological profile .
P7C3-A20 is classified as a neuroprotective agent and falls under the category of small organic molecules designed to influence neuronal survival and regeneration. Its mechanism primarily involves stabilizing mitochondrial function and promoting cell survival pathways.
The synthesis of P7C3-A20 involves several key steps that optimize both potency and drug-like properties. The process begins with the assembly of a core scaffold derived from a heterocycle, an epoxide, and a nucleophile such as phenol or aniline. The modifications made to create P7C3-A20 include:
These changes were guided by structure-activity relationship studies that assessed which modifications would retain or improve neuroprotective efficacy while minimizing toxicity .
The synthesis can be achieved through chromatography-free methods, allowing for large-scale production of P7C3-A20. This approach facilitates efficient purification and characterization of the compound, yielding batches suitable for preclinical studies .
P7C3-A20 features a complex molecular structure characterized by its aminopropyl carbazole backbone. The molecular formula is C19H19Br2F2N2O2, reflecting its halogenated and functionalized nature.
The structural modifications significantly impact its interaction with biological targets, enhancing both potency and selectivity .
P7C3-A20 undergoes various chemical reactions that are crucial for its biological activity:
The synthesis pathway includes careful control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like NMR spectroscopy and mass spectrometry are employed to confirm structural integrity .
P7C3-A20 exerts its neuroprotective effects primarily through:
In experimental models, P7C3-A20 has been shown to significantly reduce neuronal cell death following traumatic brain injury. It increases the population of doublecortin-positive cells in the dentate gyrus, indicating enhanced neurogenesis .
Relevant analyses demonstrate that P7C3-A20 maintains structural integrity while exhibiting favorable pharmacokinetic properties .
P7C3-A20 has significant implications in neuroscience research:
Additionally, ongoing research aims to further elucidate its mechanisms and potential applications in regenerative medicine .
The P7C3 series originated from an innovative target-agnostic in vivo screen designed to identify neuroprotective compounds. Researchers screened 1,000 drug-like molecules from a chemical library, administering pooled compounds intracerebroventricularly to mice for 7 days while monitoring hippocampal neurogenesis via BrdU labeling. This approach identified P7C3 (Pool 7, Compound 3), an aminopropyl carbazole that enhanced survival of newborn hippocampal neurons by blocking apoptosis without increasing proliferation [1] [2]. Unlike traditional target-focused drug discovery—which failed for diseases like Huntington’s and Alzheimer’s—this phenotypic screening strategy enabled the unbiased identification of compounds with whole-organism efficacy and favorable pharmacokinetics (oral bioavailability, blood-brain barrier penetration) [1] [3].
P7C3’s efficacy in mitigating neuronal apoptosis across models of neurodegeneration (e.g., age-related cognitive decline, traumatic brain injury) established the aminopropyl carbazole scaffold as a promising neuroprotective platform [1] [5]. Subsequent medicinal chemistry campaigns aimed to optimize its potency, efficacy, and drug-like properties.
The structural refinement from P7C3 to P7C3A20-analog (IUPAC name: N-[3-(3,6-dibromocarbazol-9-yl)propyl]-3-methoxyaniline) involved targeted modifications to enhance neuroprotective activity and metabolic stability:
Table 1: Structural Comparison of P7C3 and P7C3A20-Analog
Feature | P7C3 | P7C3A20-Analog |
---|---|---|
Chiral center | Hydroxyl group | Fluorine atom |
Aniline substitution | Unsubstituted | 3-Methoxy group |
Carbazole ring | Non-halogenated | 3,6-Dibrominated |
Molecular weight | ~348 g/mol | 488.22 g/mol |
This evolution yielded a compound with 20-fold greater potency in hippocampal neurogenesis assays and a higher ceiling of efficacy (230% increase in neuron survival vs. 130% for P7C3) [3].
P7C3A20-analog belongs to the aminopropyl carbazole class of neuroprotective agents. Its discovery underscores the value of phenotypic screening over target-based approaches for complex neurodegenerative diseases. Key advantages include:
Table 2: Key Pharmacological Properties of P7C3A20-Analog
Property | Value |
---|---|
Solubility | Soluble in DMSO, not in water |
Primary target | NAMPT enzyme |
Mechanism | Enhances NAD⁺ biosynthesis |
Neuroprotective scope | Parkinson’s, ALS, TBI, cognitive decline |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7